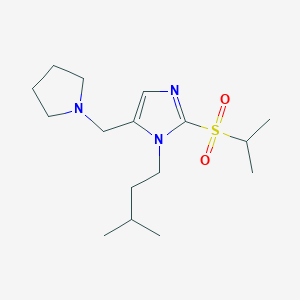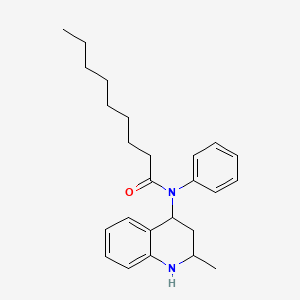![molecular formula C15H16N2O2S B5017178 N-[3-(acetylamino)-4-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B5017178.png)
N-[3-(acetylamino)-4-methylphenyl]-2-(2-thienyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(acetylamino)-4-methylphenyl]-2-(2-thienyl)acetamide, commonly known as A-836,339, is a chemical compound that belongs to the class of drugs known as cannabinoid receptor agonists. It is a synthetic compound that was first synthesized in the year 2005. Since then, it has been widely studied for its potential therapeutic applications in various medical conditions.
作用机制
The mechanism of action of A-836,339 involves the activation of CB1 and CB2 receptors. These receptors are present in various tissues and organs throughout the body and are involved in the regulation of several physiological processes, including pain sensation, inflammation, and immune function. Upon activation, these receptors initiate a cascade of intracellular signaling pathways that ultimately lead to the desired therapeutic effects.
Biochemical and Physiological Effects:
A-836,339 has been found to have several biochemical and physiological effects. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been found to have neuroprotective effects and can improve cognitive function in animal models of neurological disorders. Additionally, A-836,339 has been found to have immunomodulatory effects and can regulate immune function in animal models of autoimmune diseases.
实验室实验的优点和局限性
A-836,339 has several advantages for lab experiments. It is a potent and selective cannabinoid receptor agonist that can be used to study the physiological and biochemical effects of cannabinoid receptor activation. It is also a synthetic compound, which means that it can be easily synthesized in large quantities and can be used for high-throughput screening assays. However, A-836,339 also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, it is a synthetic compound, which means that it may not fully replicate the effects of natural cannabinoids in vivo.
未来方向
There are several future directions for the study of A-836,339. One potential direction is the development of A-836,339-based therapies for the treatment of pain, inflammation, and neurological disorders. Another potential direction is the study of the long-term safety and efficacy of A-836,339 in animal models and clinical trials. Additionally, the development of novel synthetic cannabinoids based on the structure of A-836,339 may lead to the discovery of more potent and selective cannabinoid receptor agonists with improved therapeutic properties.
合成方法
The synthesis of A-836,339 involves the reaction of 2-thiophenylacetic acid with 3-(acetylamino)-4-methylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with trifluoroacetic anhydride to obtain the final product, A-836,339. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学研究应用
A-836,339 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be a potent and selective cannabinoid receptor agonist that can activate both CB1 and CB2 receptors. This property makes it a potential candidate for the treatment of several medical conditions, including pain, inflammation, and neurological disorders.
属性
IUPAC Name |
N-(3-acetamido-4-methylphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-5-6-12(8-14(10)16-11(2)18)17-15(19)9-13-4-3-7-20-13/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDRMXNEMDVYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=CS2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5017103.png)

![4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate](/img/structure/B5017113.png)
![N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5017124.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5017131.png)
![3-(aminocarbonyl)-1-[2-(dimethylamino)ethyl]pyridinium chloride hydrochloride](/img/structure/B5017140.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(4-methoxyphenyl)-3-phenyl-1-propanone](/img/structure/B5017146.png)

![3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5017170.png)
![4-[4-[4-(benzyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5017173.png)

![N-benzyl-3-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017192.png)
![N-cyclopropyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5017194.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5017196.png)